AAK1 Inhibitor Potency: CF₂H vs. CH₃ Substitution on the Bipyridine Core
In the AAK1 enzyme inhibition assay (U-bottom 384-well plate, 30 μL final volume), the (S)-1-((6-(difluoromethyl)-2′-(fluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine derivative bearing the 6-CF₂H group achieved an IC₅₀ of 1.10 nM, whereas the corresponding 2′,6-dimethyl analogue exhibited an IC₅₀ of 42 nM [1]. When the CF₂H group is replaced with CH₃, the potency drops approximately 38-fold.
| Evidence Dimension | AAK1 enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1.10 nM (compound with 6-CF₂H and 2′-CH₂F substituents) |
| Comparator Or Baseline | 42 nM (S)-1-((2′,6-dimethyl-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine |
| Quantified Difference | ~38‑fold superior potency for the CF₂H-bearing compound |
| Conditions | AAK1 enzymatic assay in U-bottom 384-well plates, 30 μL final volume (Bristol-Myers Squibb patent). |
Why This Matters
Researchers needing a building block that reliably delivers sub-nanomolar AAK1 engagement should select the CF₂H-substituted bipyridine amine over the methyl analog.
- [1] BindingDB BDBM427330: (S)-1-((6-(difluoromethyl)-2′-(fluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine; IC₅₀ = 1.10 nM. US Patent 10544120, Example 355. View Source
